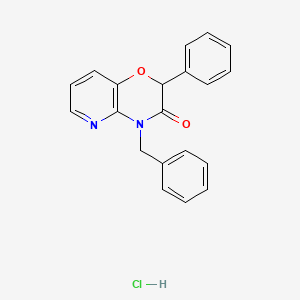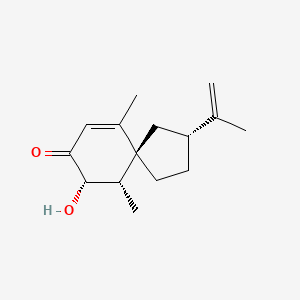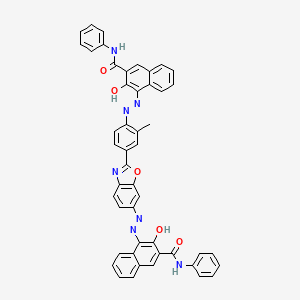![molecular formula C18H20N4O6 B12741331 N,N-bis(2-hydroxyethyl)-4-[2-(4-nitrobenzoyl)hydrazinyl]benzamide CAS No. 109358-67-0](/img/structure/B12741331.png)
N,N-bis(2-hydroxyethyl)-4-[2-(4-nitrobenzoyl)hydrazinyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N,N-bis(2-hydroxyethyl)-4-[2-(4-nitrobenzoyl)hydrazinyl]benzamide” is a complex organic compound that features both hydrazine and benzamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N,N-bis(2-hydroxyethyl)-4-[2-(4-nitrobenzoyl)hydrazinyl]benzamide” typically involves multiple steps:
Formation of the hydrazine derivative: This step involves the reaction of hydrazine with a suitable benzoyl chloride derivative to form the hydrazine intermediate.
Introduction of the nitro group: The nitro group can be introduced through nitration reactions using reagents such as nitric acid and sulfuric acid.
Coupling with bis(2-hydroxyethyl)amine: The final step involves coupling the nitrobenzoyl hydrazine intermediate with bis(2-hydroxyethyl)amine under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl groups.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzamide and hydrazine groups can participate in various substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Products may include oxidized derivatives of the hydroxyethyl groups.
Reduction: Reduction of the nitro group would yield an amine derivative.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: As a potential drug candidate or intermediate in the synthesis of pharmaceuticals.
Materials Science: In the development of novel materials with specific properties.
Organic Synthesis: As a reagent or intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of “N,N-bis(2-hydroxyethyl)-4-[2-(4-nitrobenzoyl)hydrazinyl]benzamide” would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
N,N-bis(2-hydroxyethyl)benzamide: Lacks the nitrobenzoyl hydrazine moiety.
4-[2-(4-nitrobenzoyl)hydrazinyl]benzamide: Lacks the bis(2-hydroxyethyl) groups.
N,N-bis(2-hydroxyethyl)-4-aminobenzamide: The nitro group is reduced to an amine.
Uniqueness
“N,N-bis(2-hydroxyethyl)-4-[2-(4-nitrobenzoyl)hydrazinyl]benzamide” is unique due to the presence of both hydrazine and benzamide functional groups, along with the nitro and hydroxyethyl substituents
Properties
CAS No. |
109358-67-0 |
|---|---|
Molecular Formula |
C18H20N4O6 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
N,N-bis(2-hydroxyethyl)-4-[2-(4-nitrobenzoyl)hydrazinyl]benzamide |
InChI |
InChI=1S/C18H20N4O6/c23-11-9-21(10-12-24)18(26)14-1-5-15(6-2-14)19-20-17(25)13-3-7-16(8-4-13)22(27)28/h1-8,19,23-24H,9-12H2,(H,20,25) |
InChI Key |
DQYXNRCGZSKVMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N(CCO)CCO)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


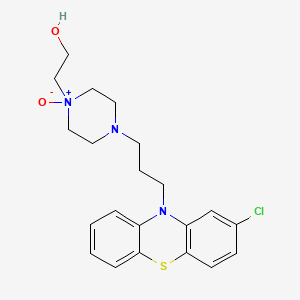
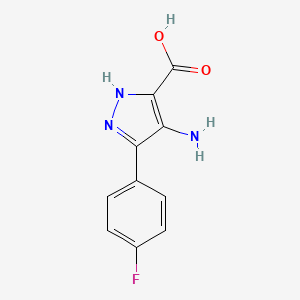
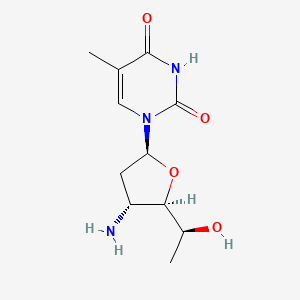
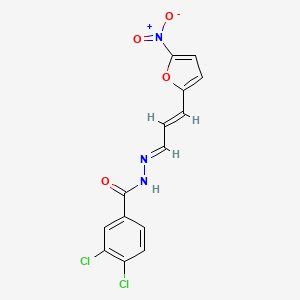
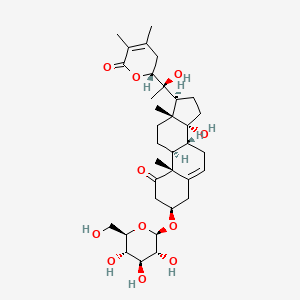
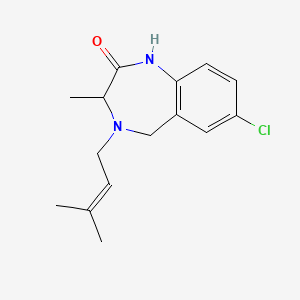

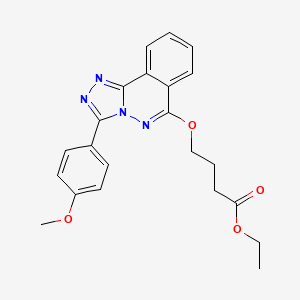
![N,N-dimethyl-6,21,31,34,42-pentaoxo-9-aza-31-azoniadodecacyclo[33.10.2.02,30.05,29.07,27.08,24.010,23.011,20.013,18.032,46.036,41.043,47]heptatetraconta-1(45),2,4,8(24),10,12,14,16,18,22,25,28,32(46),37,39,43-hexadecaene-12-sulfonamide](/img/structure/B12741289.png)

